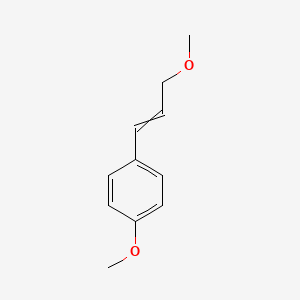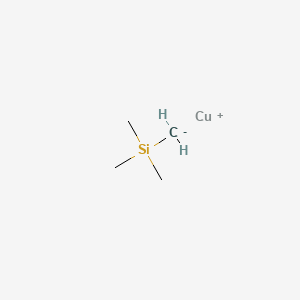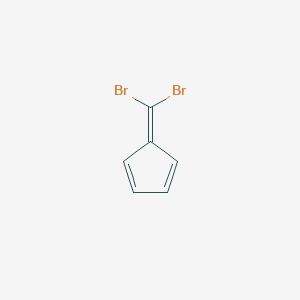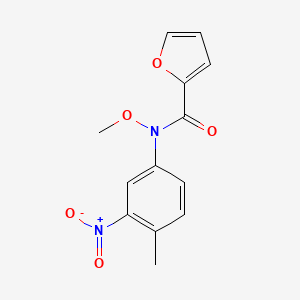
2,2-Aziridinedicarboxylic acid, 1-ethoxy-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Aziridinedicarboxylic acid, 1-ethoxy-, diethyl ester is a chemical compound with the molecular formula C10H17NO5. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and is known for its reactivity due to the strained ring structure. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Aziridinedicarboxylic acid, 1-ethoxy-, diethyl ester typically involves the reaction of aziridine with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is usually conducted at room temperature to avoid decomposition of the aziridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Aziridinedicarboxylic acid, 1-ethoxy-, diethyl ester undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a catalyst such as a Lewis acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Ring Opening: Substituted aziridine derivatives.
Oxidation: Oxidized aziridine derivatives.
Reduction: Reduced ester derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Aziridinedicarboxylic acid, 1-ethoxy-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Aziridinedicarboxylic acid, 1-ethoxy-, diethyl ester involves the nucleophilic attack on the aziridine ring, leading to ring opening and subsequent reactions. The strained ring structure makes it highly reactive towards nucleophiles, which can target the nitrogen atom or the carbon atoms in the ring. This reactivity is exploited in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
Aziridine-2-carboxamide: Known for its use in medicinal chemistry as an anticancer agent.
Aziridine-2-carboxylate: Used in the synthesis of various organic compounds.
Uniqueness
2,2-Aziridinedicarboxylic acid, 1-ethoxy-, diethyl ester is unique due to its specific ester functional groups, which provide additional reactivity and versatility in chemical synthesis. Its ability to undergo nucleophilic ring opening reactions makes it a valuable intermediate in the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
53084-36-9 |
|---|---|
Molekularformel |
C10H17NO5 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
diethyl 1-ethoxyaziridine-2,2-dicarboxylate |
InChI |
InChI=1S/C10H17NO5/c1-4-14-8(12)10(9(13)15-5-2)7-11(10)16-6-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
TYOWULULNKJRPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CN1OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)


![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)


![6-Aminopyrido[2,3-b]pyrazine-7-carbonitrile](/img/structure/B14655905.png)




